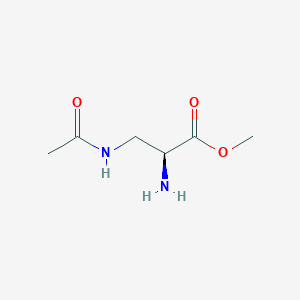
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and acetylcholinesterase. It has also been found to scavenge free radicals, thereby exhibiting antioxidant properties.
Effets Biochimiques Et Physiologiques
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to exhibit various biochemical and physiological effects, making it a potential candidate for the study of enzyme kinetics and the development of new drugs. However, it also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate. One direction is the further elucidation of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the study of its potential as a tool for the study of enzyme kinetics. Additionally, further research is needed to determine its potential as a candidate for the development of new antibiotics and antifungal agents. Finally, the development of new synthesis methods and the optimization of existing methods may lead to the production of more stable and soluble derivatives of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate, which may have potential applications in various fields of scientific research.
Méthodes De Synthèse
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The resulting intermediate is then treated with methyl iodide to obtain the final product. Another method involves the reaction of 6-amino-1-ethyluracil with ethyl chloroformate in the presence of triethylamine to obtain the intermediate, which is then treated with methyl iodide to obtain the final product.
Applications De Recherche Scientifique
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In biochemistry, it has been found to inhibit the activity of certain enzymes, making it a potential tool for the study of enzyme kinetics. In pharmacology, it has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
168428-15-7 |
|---|---|
Nom du produit |
Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate |
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-11-6(9)5(7(12)14-2)4-10-8(11)13/h4H,3,9H2,1-2H3 |
Clé InChI |
CMLWGRXCYIQDNP-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=NC1=O)C(=O)OC)N |
SMILES canonique |
CCN1C(=C(C=NC1=O)C(=O)OC)N |
Synonymes |
5-Pyrimidinecarboxylicacid,6-amino-1-ethyl-1,2-dihydro-2-oxo-,methylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)